Leukotriene B4-d4

Description

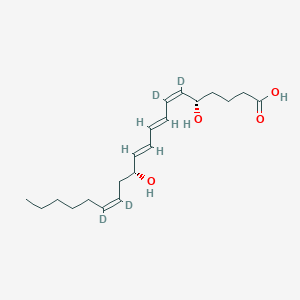

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-PHKHWAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Leukotriene B4: A Technical Guide to a Potent Mediator of Inflammation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, lipid-derived signaling molecule that plays a critical role in the initiation and amplification of the inflammatory response. As an eicosanoid synthesized from arachidonic acid, LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in a wide array of inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and history of LTB4, detailing the key experiments that elucidated its structure and function, the signaling pathways it governs, and the quantitative data that underpin our understanding of this crucial inflammatory mediator.

A Historical Perspective: Unraveling the 5-Lipoxygenase Pathway

The journey to understanding LTB4 began with investigations into the metabolism of arachidonic acid, a polyunsaturated fatty acid. Building on their Nobel Prize-winning work on prostaglandins, Swedish biochemist Bengt Samuelsson and his colleagues were pivotal in elucidating a new branch of the arachidonic acid cascade.

In the late 1970s, Samuelsson's group discovered that polymorphonuclear leukocytes could convert arachidonic acid into a series of novel compounds. This led to the identification of an unstable epoxide intermediate, leukotriene A4 (LTA4), which serves as the precursor to all leukotrienes. The subsequent enzymatic hydration of LTA4 was found to produce LTB4.

Contemporaneously, the American chemist E.J. Corey made significant contributions by achieving the total chemical synthesis of LTB4 and other leukotrienes. This work was crucial for confirming the stereochemistry of these molecules and providing pure synthetic material for biological studies, thereby accelerating research into their physiological roles. For their groundbreaking work on prostaglandins and related biologically active substances, including leukotrienes, Bengt Samuelsson, along with Sune Bergström and John R. Vane, was awarded the Nobel Prize in Physiology or Medicine in 1982.

Core Signaling Pathways of LTB4

LTB4 exerts its biological effects by binding to two distinct G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and certain T-cell subsets, while BLT2 has a broader expression profile.

Upon ligand binding, these receptors, particularly the well-studied BLT1, activate intracellular signaling cascades that are sensitive to pertussis toxin, indicating the involvement of Gαi subunits. This activation leads to a series of downstream events, including the inhibition of adenylyl cyclase, an increase in intracellular calcium concentrations ([Ca2+]i), and the accumulation of inositol trisphosphate (IP3). These signaling events ultimately orchestrate the pro-inflammatory actions of LTB4, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Key Experimental Protocols

The characterization of LTB4 and its biological functions has been underpinned by a variety of sophisticated experimental techniques. The following sections detail the methodologies for some of the most critical assays in LTB4 research.

Isolation and Quantification of LTB4

a) Extraction from Biological Fluids: Early methods for isolating leukotrienes from biological samples were often complex. A more streamlined approach involves a single-step organic extraction.

-

Protocol:

-

To an aqueous sample (e.g., plasma, cell culture supernatant), add deuterated LTB4 (d4-LTB4) as an internal standard.

-

Perform a liquid-liquid extraction using a solvent system such as isopropanol/dichloromethane at an acidic pH (e.g., pH 3.0).

-

Alternatively, for cleaner extracts, use solid-phase extraction with a C18 column (e.g., Sep-Pak C18).

-

The organic phase containing the leukotrienes is collected and evaporated to dryness under a stream of nitrogen.

-

b) Quantification by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Reversed-phase HPLC is a standard method for separating and quantifying LTB4.

-

Protocol:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a C18 column (e.g., Nucleosil 100 C18, 5 µm, 4.6 x 250 mm).

-

Elute with a methanol/water/acetic acid gradient at a slightly acidic pH (e.g., pH 6.0).

-

Detect LTB4 by UV absorbance, typically at 270-280 nm.

-

For highly sensitive and selective quantification, couple the HPLC to a tandem mass spectrometer (LC-MS/MS) operating in negative ion chemical ionization mode. The transition of the precursor ion to a specific product ion is monitored for both endogenous LTB4 and the deuterated internal standard.

-

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of LTB4 receptors in a given tissue or cell preparation.

-

Protocol:

-

Prepare membrane homogenates from cells or tissues expressing LTB4 receptors.

-

In a 96-well plate, incubate the membrane preparation with increasing concentrations of radiolabeled LTB4 (e.g., [3H]LTB4).

-

For each concentration, run parallel incubations with a large excess of unlabeled LTB4 to determine non-specific binding.

-

After reaching equilibrium, separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The data are then analyzed using saturation binding kinetics to determine the Kd and Bmax.

-

Chemotaxis Assay

The Boyden chamber assay is a classic method to assess the chemoattractant properties of LTB4 on leukocytes.

-

Protocol:

-

Isolate neutrophils from whole blood.

-

Place a solution containing LTB4 at various concentrations in the lower wells of a modified Boyden chamber.

-

Place a suspension of neutrophils in the upper wells. The upper and lower wells are separated by a microporous filter (e.g., 3-μm pore size).

-

Incubate the chamber at 37°C in a humidified CO2 incubator for a defined period (e.g., 60 minutes).

-

After incubation, remove the filter, fix, and stain the cells that have migrated to the underside of the filter.

-

Count the migrated cells under a microscope to quantify the chemotactic response.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to LTB4, its receptors, and its antagonists.

Table 1: LTB4 Receptor Binding Affinities and Densities

| Receptor | Ligand | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |

| BLT1 | [3H]LTB4 | Human Neutrophils | 0.154 | - | |

| LTB4 Receptor | [3H]LTB4 | Sheep Lung Membranes | 0.18 ± 0.03 | 410 ± 84 | |

| LTB4 Receptor | [3H]LTB4 | Guinea-pig Splenocytes | 1.55 | 259 |

Table 2: IC50 and Ki Values of Selected LTB4 Receptor Antagonists

| Antagonist | Receptor | Assay | IC50 (nM) | Ki (nM) | Reference(s) |

| BIIL 260 | LTB4 Receptor | [3H]LTB4 Binding (Human Neutrophils) | - | 1.7 | |

| CP-105,696 | LTB4 Receptor | - | 8.42 | - | |

| LY223982 | LTB4 Receptor | [3H]LTB4 Binding | 13.2 | - | |

| Etalocib (LY293111) | LTB4 Receptor | [3H]LTB4 Binding | - | 25 | |

| ONO-4057 | LTB4 Receptor | - | 700 ± 300 | - | |

| LY255283 | BLT2 | [3H]LTB4 Binding (Guinea Pig Lung) | ~100 | - |

Table 3: LTB4 Concentrations in Biological Samples

| Condition | Sample Type | LTB4 Concentration | Reference(s) |

| Healthy Volunteers | Plasma | 33.85 ± 33.91 pg/mL | |

| Type 2 Diabetes (no CAN) | Plasma | 57.0 ± 13.9 pg/mL | |

| Type 2 Diabetes (incipient CAN) | Plasma | 69.7 ± 16.6 pg/mL | |

| Type 2 Diabetes (definitive CAN) | Plasma | 71.5 ± 15.7 pg/mL | |

| Post-incisional (3 hours) | Mouse Plantar Tissue | ~150 pg/mg tissue | |

| Post-incisional (1 day) | Mouse Plantar Tissue | ~125 pg/mg tissue |

Conclusion

The discovery of leukotriene B4 represents a landmark in our understanding of inflammation. From the pioneering work of Samuelsson and Corey to the detailed characterization of its receptors and signaling pathways, the study of LTB4 has illuminated a critical axis in the inflammatory response. The development of sophisticated analytical and functional assays has enabled precise quantification of LTB4's activity and has paved the way for the development of targeted therapeutics. As research continues to uncover the nuances of LTB4 signaling in various disease states, it remains a compelling target for the development of novel anti-inflammatory drugs. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this important field.

what is the biological role of Leukotriene B4 in innate immunity

An In-depth Technical Guide on the Biological Role of Leukotriene B4 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid, playing a pivotal role in orchestrating the innate immune response. Synthesized predominantly by myeloid cells, LTB4 exerts its pleiotropic effects through two G protein-coupled receptors, BLT1 and BLT2. Its functions are central to host defense, encompassing the recruitment and activation of leukocytes, enhancement of phagocytosis, amplification of antimicrobial effector mechanisms, and modulation of cytokine and chemokine networks. This document provides a comprehensive technical overview of the biosynthesis, signaling pathways, and multifaceted biological functions of LTB4 in innate immunity. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of critical pathways to serve as a resource for researchers and professionals in immunology and drug development.

LTB4 Biosynthesis and Receptors

Biosynthesis Pathway

LTB4 is synthesized from arachidonic acid (AA) through the 5-lipoxygenase (5-LO) pathway, primarily in myeloid cells such as neutrophils and macrophages.[1][2] The process is initiated by cellular stimuli that trigger the activation of cytosolic phospholipase A2 (cPLA2), which liberates AA from membrane phospholipids.[1][3] The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate, Leukotriene A4 (LTA4).[1] LTA4 can be further metabolized via two distinct enzymatic routes: conversion to LTB4 by LTA4 hydrolase (LTA4H), or conjugation with glutathione by LTC4 synthase to produce the cysteinyl leukotrienes.[1][3]

LTB4 Receptors

LTB4 mediates its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4][5]

-

BLT1: This is the primary high-affinity receptor for LTB4.[6] Its expression is largely restricted to leukocytes, including neutrophils, eosinophils, macrophages, dendritic cells, and certain subsets of effector T cells.[1][4][7] Most of the classical pro-inflammatory and chemoattractant functions of LTB4 are mediated through BLT1.[1]

-

BLT2: This receptor binds LTB4 with a lower affinity and is expressed more ubiquitously across various tissues.[1][4] While it can also induce cell migration, its roles are more diverse and include maintaining epithelial barrier function.[4][5]

Both receptors primarily couple to pertussis toxin-sensitive Gi proteins, initiating a cascade of intracellular signaling events upon activation.[4]

LTB4 Signaling Pathways

Upon binding to its receptors, LTB4 triggers multiple downstream signaling pathways that are crucial for its diverse functions. These pathways often intersect with those activated by other immune receptors, allowing LTB4 to amplify the overall immune response.

Key signaling cascades include:

-

G-Protein Activation: Ligand binding to BLT1/BLT2 induces a conformational change, leading to the activation of associated heterotrimeric Gi proteins.[4]

-

Calcium Mobilization: The Gβγ subunits can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of intracellular calcium (Ca2+).[8]

-

MAPK Activation: LTB4 stimulation leads to the robust activation of the mitogen-activated protein kinase (MAPK) family, including p38, c-JUN N-terminal kinase (JNK), and extracellular signal-regulated kinases 1/2 (ERK1/2).[1] This cascade culminates in the activation of transcription factors like Activated Protein-1 (AP-1).

-

PI3K/Akt Pathway: LTB4 activates the phosphoinositide 3-kinase (PI3K) pathway, which is critical for cell survival, migration, and various metabolic functions in immune cells.[1]

-

NF-κB Activation: The LTB4 signaling cascade can also lead to the translocation of the nuclear factor-κB (NF-κB) transcription factor to the nucleus, a central event in the transcription of pro-inflammatory genes.[1]

-

Crosstalk with TLR Signaling: LTB4 can potentiate Toll-like receptor (TLR) signaling. It has been shown to amplify the phosphorylation of key TLR signaling intermediates like IRAK and TAK-1, thereby enhancing the response to pathogen-associated molecular patterns (PAMPs).[2][9][10]

Biological Roles of LTB4 in Innate Immunity

Leukocyte Chemotaxis and Recruitment

LTB4 is one of the most potent endogenous chemoattractants for neutrophils.[11][12][13] Intradermal injection of LTB4 leads to a rapid accumulation of neutrophils at the site.[1] It also promotes the recruitment of other innate immune cells, including monocytes, macrophages, and eosinophils.[1]

A critical function of LTB4 is its role as a "signal relay" molecule.[14][15] Neutrophils responding to primary chemoattractants (e.g., bacterial formyl peptides like fMLP) at a site of infection secrete LTB4 themselves.[14] This locally produced LTB4 then acts in an autocrine and paracrine manner to amplify the recruitment of additional neutrophils, effectively broadcasting the inflammatory signal over longer distances and coordinating a robust cellular influx.[14][15]

Enhancement of Phagocytosis

LTB4 significantly enhances the phagocytic capacity of neutrophils and macrophages, a critical step in clearing invading pathogens.[1][16] Studies have shown that inhibition of endogenous LTB4 synthesis attenuates the phagocytosis of opsonized bacteria.[16] This augmentation applies to pathogens opsonized with different molecules, as LTB4 enhances both Fc receptor- and complement receptor-mediated phagocytosis.[16]

Amplification of Antimicrobial Effector Functions

Beyond recruitment and phagocytosis, LTB4 directly activates the microbicidal machinery of phagocytes:

-

Degranulation: It induces the release of antimicrobial peptides (such as defensins and LL-37) and lysosomal enzymes (e.g., myeloperoxidase, elastase) from neutrophil granules.[1][9]

-

Reactive Oxygen Species (ROS) Production: LTB4 stimulation can trigger the formation of ROS, which are highly toxic to microbes.[13]

-

Inflammasome Activation: LTB4 has been shown to license the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[9][17][18]

Modulation of Cytokine and Chemokine Production

LTB4 contributes to the inflammatory milieu by directly inducing the production of other inflammatory mediators.[1] It stimulates monocytes to secrete cytokines like IL-1, IL-6, and TNF-α, and the chemokine CCL2 (MCP-1).[1][2] In neutrophils, it potentiates the release of CXCL8 (IL-8), a major neutrophil chemoattractant, further amplifying the recruitment loop.[1]

Crosstalk with Pattern Recognition Receptors (PRRs)

LTB4 plays a significant role in modulating the innate immune system's ability to sense pathogens. It enhances cellular responses mediated by PRRs such as TLRs and nucleotide-binding oligomerization domain (NOD)-like receptors.[1][19] LTB4 stimulation upregulates the expression of TLR2 and TLR9 in human neutrophils.[2][9] Furthermore, by acting on shared signaling molecules like TAK1, LTB4 can potentiate both TLR- and NOD2-dependent signaling pathways, leading to an enhanced innate response against both bacterial and viral infections.[1][19]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of LTB4 on innate immune cells.

Table 1: LTB4 Concentrations and Chemotactic Responses

| Cell Type | Chemoattractant | Optimal Concentration | Observation | Reference |

|---|---|---|---|---|

| Human Neutrophils | LTB4 | 10⁻⁶ M | Evoked stimulated and directed migration under agarose. | [11] |

| Murine Neutrophils | LTB4 | 100 nM | Peak chemotactic response in a transwell assay. | [20] |

| Human Neutrophils | fMLP (1 nM) | - | LTB4 secretion amplifies fMLP-induced migration. |[14] |

Table 2: LTB4 Production by Stimulated Leukocytes

| Cell Type / Condition | Stimulus | LTB4 Produced (ng/mL) | Comparison | Reference |

|---|---|---|---|---|

| CGL Patient Blood | fMLP | 35.6 (±13) | vs. 13.0 (±3) in controls | [21] |

| CGL Patient Blood | Opsonized Zymosan | 42.4 (±16) | vs. 14.7 (±4) in controls | [21] |

| Human Neutrophils | fMLP (dose-dependent) | ~0.5 to ~3.5 | Secretion increases with fMLP concentration. |[14] |

Table 3: LTB4-Induced Intracellular Calcium Mobilization

| Cell Type | Stimulus | % of Cells Responding | Observation | Reference |

|---|---|---|---|---|

| Human PBMC-derived Macrophages | 10 nM LTB4 | 27.5% (±2.5%) | vs. 11.25% (±1.5%) with media alone. | [8] |

| Human PBMC-derived Macrophages | 10 nM LTB4 + BLT1/2 Antagonists | Abrogated | Response is receptor-dependent. | [8] |

| CHO-hBLT1 cells | LTB4 | EC₅₀ ≈ 0.3 nM | High-affinity receptor response. | [22] |

| CHO-hBLT2 cells | LTB4 | EC₅₀ ≈ 30 nM | Low-affinity receptor response. |[22] |

Key Experimental Protocols

Neutrophil Chemotaxis Assay (Transwell System)

This assay quantifies the directed migration of neutrophils toward a chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Ensure high purity (>95%) and viability.

-

Assay Setup: Use a transwell migration plate (e.g., 24-well plate with 3-5 µm pore size polycarbonate membrane inserts).

-

Loading: Resuspend isolated neutrophils in an appropriate assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA) and add a defined number of cells (e.g., 1 x 10⁶ cells) to the upper chamber of the insert.

-

Chemoattractant Gradient: Add assay buffer containing the chemoattractant (e.g., LTB4 at concentrations ranging from 1 nM to 1 µM) or a control vehicle to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 60-120 minutes) to allow for cell migration through the membrane.

-

Quantification: Remove the insert. Migrated cells in the lower chamber can be collected and counted using a hemocytometer, flow cytometer, or a DNA-intercalating fluorescent dye (e.g., CyQUANT). The number of migrated cells is expressed as a percentage of the initial input or as a chemotactic index.[14][20]

Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in intracellular free calcium concentration following receptor activation.

Methodology:

-

Cell Preparation: Culture adherent cells (e.g., human PBMC-derived macrophages) on glass-bottom dishes or use non-adherent cells in suspension.[8]

-

Dye Loading: Incubate cells with a fluorescent calcium indicator dye, such as Fluo-4 AM (e.g., 3 µM), in a suitable buffer (e.g., PBS with 1.5 mM CaCl₂) for 30-45 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

-

Washing: Gently wash the cells with fresh buffer to remove extracellular dye.

-

Baseline Measurement: Place the cells on a fluorescence microscope or in a plate reader equipped with an injection port. Record the baseline fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) for a short period (e.g., 30-60 seconds).

-

Stimulation: Acutely add LTB4 (e.g., final concentration 10 nM) or a vehicle control and continue recording the fluorescence signal in real-time. A rapid increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence. The percentage of responding cells or the peak fluorescence intensity can be quantified.[8][23] For antagonist studies, cells are pre-incubated with the inhibitor (e.g., BLT1 antagonist U-75302) for 15-30 minutes before dye loading and stimulation.[8]

LTB4 Measurement by Immunoassay (ELISA)

This method quantifies the concentration of LTB4 in biological samples, such as cell culture supernatants.

Methodology:

-

Sample Collection: Stimulate cells (e.g., neutrophils with fMLP) for a defined period.[14] Centrifuge the samples to pellet the cells and collect the supernatant, which contains the secreted LTB4. Samples should be stored at -80°C if not used immediately.

-

Assay Performance: Use a commercially available LTB4 competitive ELISA kit. These kits typically include a 96-well plate pre-coated with an anti-LTB4 antibody.

-

Procedure:

-

Add standards (with known LTB4 concentrations) and experimental samples to the wells.

-

Add an LTB4-enzyme conjugate (e.g., LTB4-HRP). The free LTB4 in the sample will compete with the LTB4-conjugate for binding to the coated antibody.

-

Incubate the plate, then wash away unbound reagents.

-

Add a substrate solution that reacts with the bound enzyme to produce a colorimetric signal.

-

-

Detection and Calculation: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of LTB4 in the sample. Calculate the LTB4 concentration in the samples by interpolating from the standard curve generated with the known standards.[14]

Conclusion and Therapeutic Implications

Leukotriene B4 is an indispensable mediator that bridges the initial detection of pathogens or injury with the mobilization and activation of a robust innate immune defense. Its roles as a potent leukocyte chemoattractant, an enhancer of phagocytosis, and an amplifier of antimicrobial effector functions underscore its importance in host defense against a wide range of microbial threats.[1][19][24] The ability of LTB4 to potentiate PRR signaling places it at a central node in the inflammatory network.

However, the same powerful pro-inflammatory activities that are beneficial for acute host defense can become detrimental if dysregulated, contributing to the pathology of chronic inflammatory diseases such as asthma, rheumatoid arthritis, and psoriasis.[1][2][9] This dual role makes the LTB4 pathway, particularly its high-affinity receptor BLT1, a compelling target for therapeutic intervention. The development of specific BLT1 antagonists represents a promising strategy for mitigating neutrophil-driven inflammation in a variety of diseases.[3][5] A thorough understanding of the technical details of LTB4 biology is therefore critical for both basic research and the development of novel immunomodulatory therapies.

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. ovid.com [ovid.com]

- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inflammation - Wikipedia [en.wikipedia.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 Augments Neutrophil Phagocytosis of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. Leukotriene B4 Enhances NOD2-Dependent Innate Response against Influenza Virus Infection | PLOS One [journals.plos.org]

- 20. rupress.org [rupress.org]

- 21. Leukotriene B4 synthesis and neutrophil chemotaxis in chronic granulocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. karger.com [karger.com]

An In-depth Technical Guide to the Synthesis and Structure of Deuterated Leukotrienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of deuterated leukotrienes. These isotopically labeled lipids are invaluable tools in biomedical research, particularly in studies involving inflammation, allergic responses, and drug development, where they serve as superior internal standards for mass spectrometry-based quantification and as probes for metabolic studies. This document details synthetic methodologies, advanced analytical techniques for structural confirmation, and quantitative data, presented in a clear and accessible format.

Introduction to Deuterated Leukotrienes

Leukotrienes are potent inflammatory mediators derived from the enzymatic oxidation of arachidonic acid. They are key players in a variety of physiological and pathological processes, including asthma, allergic rhinitis, and cardiovascular diseases. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄) are the most biologically significant members of this family.

Deuterium-labeled leukotrienes, in which one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their endogenous counterparts but are easily distinguishable by mass spectrometry. This property makes them ideal internal standards for accurate and precise quantification of natural leukotrienes in complex biological matrices. The use of deuterated standards corrects for variations in sample extraction, derivatization, and instrument response, leading to highly reliable data.[1]

Synthesis of Deuterated Leukotrienes

The chemical synthesis of deuterated leukotrienes is a multi-step process that requires careful control of stereochemistry. A common strategy involves the synthesis of a deuterated precursor, such as deuterated arachidonic acid or a deuterated building block, which is then elaborated into the final leukotriene structure.

Synthesis of Deuterated Precursors

A key starting material for the synthesis of many deuterated leukotrienes is deuterated arachidonic acid. For example, arachidonic acid-d₈ can be synthesized from a common precursor, 4,7,10,13-nonadecatetrayn-1-ol. Direct deuteration of 5,8,11,14-eicosatetraynoic acid has also been reported to yield d₈-arachidonic acid with high isotopic purity.[2]

General Synthetic Approach: The Wittig Reaction

A pivotal step in the assembly of the leukotriene carbon skeleton is the Wittig reaction. This reaction allows for the stereoselective formation of the characteristic conjugated double bond system. For instance, the synthesis of C-20 trideuterated leukotriene A₄ methyl ester is achieved through a Wittig condensation of a deuterated C₉-phosphonium salt with a C₁₁-epoxydienal.[3][4] This deuterated LTA₄ methyl ester can then serve as a versatile intermediate for the synthesis of various deuterated cysteinyl leukotrienes.[3]

Experimental Protocol: Synthesis of Trideuterated Cysteinyl Leukotrienes (LTC₄-d₃, LTD₄-d₃, LTE₄-d₃)

The following is a generalized protocol based on reported synthetic routes:

-

Preparation of Deuterated LTA₄ Methyl Ester: C-20 trideuterated leukotriene A₄ methyl ester is prepared via a Wittig reaction between a deuterated C₉-phosphonium salt and a C₁₁-epoxydienal.[3]

-

Conjugation with Glutathione, Cysteinylglycine, or Cysteine:

-

To synthesize LTC₄-d₃, the deuterated LTA₄ methyl ester is reacted with glutathione.

-

For LTD₄-d₃ synthesis, the deuterated LTA₄ methyl ester is reacted with cysteinylglycine.

-

For LTE₄-d₃ synthesis, the deuterated LTA₄ methyl ester is reacted with cysteine.[3]

-

-

Saponification: The resulting methyl esters are then saponified (hydrolyzed under basic conditions) to yield the corresponding free acids: LTC₄-d₃, LTD₄-d₃, and LTE₄-d₃.[3]

-

Purification: The final products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Synthesis Workflow for Deuterated Cysteinyl Leukotrienes

Caption: General workflow for the synthesis of deuterated cysteinyl leukotrienes.

Structural Elucidation and Characterization

The structural integrity and isotopic purity of synthesized deuterated leukotrienes are confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the deuterated compounds and for determining the degree of deuterium incorporation.[7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of the synthesized molecules and the determination of the number of deuterium atoms incorporated.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation patterns of the deuterated leukotrienes. Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions that can be used to confirm the structure of the molecule. For example, fragmentation of protonated cysteinyl leukotrienes often involves cleavage of the thioether linkage.[8]

Table 1: Mass Spectrometry Data for Selected Deuterated Leukotrienes

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key MS/MS Fragments |

| LTC₄-d₃ | C₂₉H₄₄D₃N₃O₉S | 628.32 | Cleavage of thioether bond |

| LTD₄-d₅ | C₂₅H₃₅D₅N₂O₆S | 501.28 | Cleavage of thioether bond |

| LTE₄-d₅ | C₂₃H₃₂D₅NO₅S | 444.25 | Cleavage of thioether bond |

| LTB₄-d₈ | C₂₀H₂₄D₈O₄ | 344.29 | Water loss, cleavage of carbon chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels within the molecule and for assessing the overall structural integrity.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity.

-

²H NMR (Deuterium NMR): ²H NMR directly detects the deuterium nuclei, providing a spectrum with signals at the chemical shifts corresponding to the deuterated positions. This technique is particularly useful for quantifying the degree of deuteration at specific sites.[9]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. Carbon atoms bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated analogue.[10]

Table 2: Representative NMR Data for Deuterated Leukotrienes

| Compound | Nucleus | Key Chemical Shifts (ppm) and Coupling Constants (Hz) |

| Generic Deuterated Leukotriene | ¹H | Absence of signals at deuterated positions. |

| ²H | Signals corresponding to the chemical shifts of the deuterated positions. | |

| ¹³C | Upfield shift and multiplet splitting for carbons attached to deuterium. |

Quantitative Analysis using Deuterated Leukotrienes

Deuterated leukotrienes are primarily used as internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method Development

An optimized LC-MS/MS method is crucial for the sensitive and specific quantification of leukotrienes. This involves optimizing both the chromatographic separation and the mass spectrometric detection.

-

Chromatography: Reversed-phase HPLC is commonly used for the separation of leukotrienes. A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid, e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of leukotrienes. Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Analytical Workflow for Leukotriene Quantification

Caption: General workflow for the quantitative analysis of leukotrienes using deuterated internal standards.

Experimental Protocol: Quantification of LTD₄ in a Biological Sample

-

Sample Preparation: A known amount of deuterated LTD₄ (e.g., LTD₄-d₅) is added to the biological sample (e.g., plasma, urine).

-

Extraction: The leukotrienes are extracted from the sample matrix using solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The separation is performed on a C18 column with a suitable gradient. The mass spectrometer is operated in negative ESI mode, and the MRM transitions for both the endogenous LTD₄ and the deuterated LTD₄-d₅ are monitored.

-

Quantification: The concentration of endogenous LTD₄ is determined by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a calibration curve.

Table 3: Example MRM Transitions for Leukotriene Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| LTD₄ | 495.2 | 177.1 | 25 |

| LTD₄-d₅ | 500.2 | 177.1 | 25 |

| LTE₄ | 438.2 | 333.2 | 20 |

| LTE₄-d₅ | 443.2 | 333.2 | 20 |

| LTB₄ | 335.2 | 195.1 | 22 |

| LTB₄-d₈ | 343.2 | 197.1 | 22 |

Note: Collision energies are instrument-dependent and require optimization.

Leukotriene Signaling Pathways

Leukotrienes exert their biological effects by binding to specific G protein-coupled receptors on the cell surface. Understanding these signaling pathways is crucial for the development of targeted therapies.

-

Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): These leukotrienes bind to CysLT receptors (CysLT₁R and CysLT₂R). Activation of these receptors, particularly CysLT₁R, leads to bronchoconstriction, increased vascular permeability, and mucus secretion, which are hallmark features of asthma and allergic reactions.

-

Leukotriene B₄ (LTB₄): LTB₄ is a potent chemoattractant for neutrophils and other leukocytes. It binds to BLT receptors (BLT₁R and BLT₂R), leading to the recruitment of immune cells to sites of inflammation.

Leukotriene Signaling Pathway

Caption: Simplified overview of the leukotriene biosynthesis and signaling pathways.

Conclusion

Deuterated leukotrienes are indispensable tools for researchers and scientists in the field of lipidomics and drug development. Their synthesis, while challenging, provides access to highly valuable internal standards for accurate quantification and probes for metabolic studies. The analytical techniques of mass spectrometry and NMR spectroscopy are essential for the structural confirmation and quality control of these labeled compounds. This guide provides a foundational understanding of the synthesis, characterization, and application of deuterated leukotrienes, which will aid in the design and execution of robust and reliable experimental studies.

References

- 1. Synthesis of structural analogs of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of omega trideuterated sulfidopeptide leukotrienes: analysis by FAB/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Reverse phase high performance liquid chromatography in the synthesis of leukotrienes A4 and C4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Preparation and tandem mass spectrometric analyses of deuterium-labeled cysteine-containing leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. Leukotriene B4 synthesis and metabolism by neutrophils and granule-free cytoplasts - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Odyssey: A Technical Guide to the Synthesis of Leukotriene B4 from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator, from its precursor, arachidonic acid. This document details the core biochemical pathway, the key enzymes involved, their mechanisms of action, and established experimental protocols for studying this critical inflammatory cascade. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in inflammation research and the development of novel anti-inflammatory therapeutics.

Introduction to Leukotriene B4 and its Significance

Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a pivotal role in the initiation and amplification of inflammatory responses.[1][2][3] Elevated levels of LTB4 are associated with a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[1][4][5] The biosynthesis of LTB4 is a tightly regulated process involving a series of enzymatic reactions that are prime targets for therapeutic intervention.[3][4][6][7] Understanding the intricacies of this pathway is therefore crucial for the development of targeted anti-inflammatory drugs.

The LTB4 Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The synthesis of LTB4 from arachidonic acid is a multi-step process that occurs within the cell, primarily in leukocytes such as neutrophils, monocytes, and macrophages.[8][9] The pathway can be broadly divided into three key stages: the release of arachidonic acid, its conversion to the unstable intermediate Leukotriene A4 (LTA4), and the final hydrolysis of LTA4 to LTB4.

Liberation of Arachidonic Acid from Membrane Phospholipids

The journey begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids. This crucial first step is catalyzed by cytosolic phospholipase A2 (cPLA2).[10][11] Cellular activation by various stimuli, such as immune complexes or bacterial peptides, leads to an increase in intracellular calcium levels.[10][11] This calcium influx triggers the translocation of cPLA2 from the cytosol to the nuclear envelope and other cellular membranes, where it hydrolyzes phospholipids to liberate free arachidonic acid.[12][13]

The Central Role of 5-Lipoxygenase (5-LOX) in LTA4 Formation

Once released, arachidonic acid is shuttled to the nuclear membrane where it is presented to the key enzyme in leukotriene biosynthesis: 5-lipoxygenase (5-LOX).[10][12] This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), an 18 kDa integral membrane protein that binds arachidonic acid and presents it to 5-LOX.[1][10][14]

5-LOX is a non-heme iron-containing enzyme that catalyzes a two-step reaction to convert arachidonic acid into LTA4.[8][15]

-

Oxygenation: In the first step, 5-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[10][15]

-

Dehydration: Subsequently, 5-LOX acts as a dehydratase, converting 5-HPETE into the highly reactive epoxide, Leukotriene A4 (LTA4).[10][15]

A significant portion of the 5-HPETE intermediate is converted directly to LTA4 without dissociating from the enzyme.[16]

LTA4 Hydrolase: The Final Step in LTB4 Synthesis

The final and committed step in the biosynthesis of LTB4 is the enzymatic hydrolysis of LTA4. This reaction is catalyzed by LTA4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme.[17][18][19] LTA4H is a soluble, monomeric enzyme that stereospecifically converts the epoxide LTA4 into the dihydroxy fatty acid LTB4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid).[17][19]

Interestingly, LTA4H also possesses aminopeptidase activity, capable of cleaving the pro-inflammatory tripeptide Pro-Gly-Pro.[18][20] The interplay between these two functions is an area of active research.

In addition to intracellular synthesis, a process known as transcellular biosynthesis can contribute to LTB4 production. In this mechanism, LTA4 produced by one cell type (e.g., a neutrophil) can be exported and taken up by a neighboring cell that expresses LTA4H (e.g., an epithelial cell) to be converted into LTB4.[21][22][23]

Quantitative Data on LTB4 Synthesis

The following table summarizes key quantitative parameters related to the enzymes involved in LTB4 synthesis. Please note that these values can vary depending on the specific experimental conditions.

| Enzyme/Process | Parameter | Value | Cell/System | Reference |

| LTA4 Hydrolase | LTA4 Concentration for Epoxide Hydrolase Assay | 150 nM | Recombinant human LTA4H | [24] |

| LTA4H Concentration for Epoxide Hydrolase Assay | 300 ng | Recombinant human LTA4H | [24] | |

| LTA4H Concentration for Peptidase Assay | 20 nM | Recombinant human LTA4H | [25] | |

| Arg-pNA Substrate Concentration for Peptidase Assay | 0.5 mM | Recombinant human LTA4H | [25] | |

| Cellular LTB4 Production | LTB4 in Exhaled Breath Condensate (Healthy Adults) | 15.38 pg/mL | Human | [26] |

| LTB4 in Sputum (Healthy Non-Smokers) | ~161 pg/mL | Human | [27] | |

| LTB4 in Sputum (Healthy Smokers) | ~418 pg/mL | Human | [27] | |

| LTB4 in Sputum (COPD Patients) | 1,678 - 2,139 pg/mL | Human | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymatic synthesis of LTB4.

LTA4 Hydrolase (LTA4H) Epoxide Hydrolase Activity Assay

This protocol is adapted from methodologies described for in vitro assessment of LTA4H inhibitory activity.[24]

Objective: To measure the conversion of LTA4 to LTB4 by recombinant LTA4H.

Materials:

-

Recombinant human LTA4H

-

LTA4 methyl ester

-

NaOH solution (50 mM)

-

Acetone

-

Reaction buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well microplate

-

Incubator at 37°C

-

HPLC system with UV detector or LC-MS/MS system for LTB4 quantification

Procedure:

-

Preparation of LTA4 Substrate:

-

Hydrolyze LTA4 methyl ester by incubating with a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.

-

Immediately before use, dilute the resulting LTA4 solution in freshly prepared reaction buffer. The final concentration of LTA4 in the assay should be approximately 150 nM.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add 180 µL of reaction buffer containing 300 ng of recombinant human LTA4H.

-

Add the test compound to a final concentration of 25 µM (or a range of concentrations for dose-response curves). Ensure the final DMSO concentration is consistent across all wells (e.g., 2.5% v/v).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the prepared LTA4 substrate solution.

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

Terminate the reaction by diluting the mixture 20-fold with the assay buffer.

-

-

Quantification of LTB4:

LTA4 Hydrolase (LTA4H) Aminopeptidase Activity Assay

This protocol is based on a spectrophotometric method for measuring the peptidase activity of LTA4H.[25]

Objective: To measure the cleavage of a chromogenic peptide substrate by LTA4H.

Materials:

-

Recombinant human LTA4H

-

l-Arginine-p-nitroanilide (Arg-pNA) substrate

-

Assay buffer (100 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

DMSO

-

96-well clear, flat-bottom plate

-

Spectrophotometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Arg-pNA (e.g., 500 mM) in DMSO and serially dilute as needed.

-

Prepare a working solution of recombinant human LTA4H in assay buffer.

-

-

Enzyme Assay:

-

In a 96-well plate, pre-incubate 45 µL of LTA4H solution (to a final concentration of 20 nM) with 5 µL of test compound (or DMSO for control) for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the Arg-pNA substrate to a final concentration of 0.5 mM. The final DMSO concentration should be 5%.

-

Immediately place the plate in a spectrophotometric plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 410 nm over time (e.g., for 30 minutes) at room temperature. The increase in absorbance is due to the formation of p-nitroaniline upon substrate cleavage.

-

Determine the initial reaction rates from the linear portion of the progress curves.

-

For inhibitor studies, calculate dose-response curves by fitting the data to a sigmoidal four-parameter logistic equation.

-

Quantification of LTB4 from Biological Samples by HPLC

This is a general protocol for the extraction and quantification of LTB4 from biological fluids, which can be adapted based on specific sample types and available equipment.[26][28]

Objective: To extract and quantify LTB4 from biological samples such as plasma, cell culture supernatants, or exhaled breath condensate.

Materials:

-

Biological sample

-

Internal standard (e.g., Prostaglandin B2 or deuterated LTB4)

-

Organic solvent for extraction (e.g., methyl tertiary butyl ether or ethanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector and a reversed-phase C18 column

-

Mobile phase (e.g., a gradient of methanol, water, and acetic acid)

Procedure:

-

Sample Preparation and Extraction:

-

To the biological sample, add a known amount of the internal standard.

-

Extract the lipids using an appropriate organic solvent. For example, use methyl tertiary butyl ether for plasma samples.[29]

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

Solid-Phase Extraction (Optional but Recommended for Complex Samples):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the LTB4 and other lipids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the components using a reversed-phase C18 column and a suitable mobile phase gradient.

-

Monitor the eluent at a wavelength of 270 nm, which is the characteristic absorbance maximum for the conjugated triene chromophore of LTB4.[26]

-

Identify and quantify the LTB4 peak based on its retention time and comparison to a standard curve of known LTB4 concentrations. The internal standard is used to correct for variations in extraction efficiency and injection volume.

-

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the LTB4 synthesis pathway and a general experimental workflow for its analysis.

Caption: The enzymatic cascade of Leukotriene B4 synthesis from arachidonic acid.

Caption: A generalized workflow for the analysis of Leukotriene B4 from biological samples.

Conclusion and Future Directions

The enzymatic synthesis of LTB4 from arachidonic acid represents a critical pathway in the inflammatory response and a key area of interest for drug development. The enzymes 5-lipoxygenase and LTA4 hydrolase are well-established targets for anti-inflammatory therapies.[5][6][7] A thorough understanding of the biochemical and cellular mechanisms governing this pathway, coupled with robust experimental methodologies, is essential for the successful discovery and development of novel inhibitors. Future research will likely focus on the development of more selective and potent inhibitors of LTA4H, potentially sparing its aminopeptidase activity, and further elucidating the complex regulatory mechanisms that control LTB4 production in different cellular contexts and disease states.[6][7] This will pave the way for more effective and targeted treatments for a wide range of inflammatory disorders.

References

- 1. Biosynthesis of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of Leukotriene A4 hydrolase inhibitors to alleviate idiopathic pulmonary fibrosis and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase: enzyme expression and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell biology of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes [pubmed.ncbi.nlm.nih.gov]

- 15. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of leukotriene A4 synthesis by 5-lipoxygenase from rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reactome | LTA4 is hydolysed to LTB4 by LTA4H [reactome.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Assay for rapid analysis of the tri-peptidase activity of LTA4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 29. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Deuterated Eicosanoids for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated eicosanoids, essential tools in biomedical research and drug development. This document details synthetic strategies, experimental protocols, and the application of these labeled compounds in studying eicosanoid signaling pathways.

Introduction to Deuterated Eicosanoids

Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in inflammation, immunity, and various physiological processes. Deuterium-labeled eicosanoids, in which one or more hydrogen atoms are replaced by deuterium (²H or D), are invaluable for a variety of research applications. The increased mass of deuterium allows for their use as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurement of endogenous eicosanoid levels.[1][2][3][4][5] Furthermore, the substitution of hydrogen with deuterium at specific sites can alter the rate of enzymatic reactions due to the kinetic isotope effect (KIE), providing a powerful tool to probe enzyme mechanisms and modulate metabolic pathways.[6][7]

General Synthetic Strategies for Deuteration

The introduction of deuterium into the eicosanoid scaffold can be achieved through various synthetic methodologies. The choice of strategy depends on the desired position and level of deuteration.

1. Deuteration of Precursors: A common approach is the deuteration of arachidonic acid or other polyunsaturated fatty acid precursors, which are then enzymatically or chemically converted to the desired eicosanoid. A key target for deuteration is the bis-allylic positions (C-7, C-10, and C-13 of arachidonic acid), as these are the sites of initial hydrogen abstraction by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7]

2. Catalytic Deuteration: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a deuterium source, like deuterium gas (D₂) or heavy water (D₂O), to introduce deuterium across double or triple bonds in a precursor molecule.[8]

3. Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be adapted for the synthesis of deuterated eicosanoids.[9][10][11][12] A deuterated phosphonium ylide can be reacted with an aldehyde or ketone to introduce deuterium at a specific position in the carbon skeleton. This method is particularly useful in constructing the side chains of prostaglandins and leukotrienes.

4. Corey Lactone Route: The Corey lactone is a key chiral intermediate in the total synthesis of many prostaglandins.[3][5][13][14] Deuterium can be introduced at various stages of the synthesis starting from the Corey lactone to yield deuterated prostaglandins with high stereochemical control.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key deuterated eicosanoids.

Synthesis of Deuterated Arachidonic Acid (d₈-AA)

Deuteration of the bis-allylic positions of arachidonic acid can significantly impact its metabolism by COX and LOX enzymes. The following is a general procedure for the synthesis of 7,7,10,10,13,13,16,16-d₈-arachidonic acid.

Experimental Workflow for d₈-Arachidonic Acid Synthesis

Caption: Workflow for the synthesis of d₈-Arachidonic Acid.

Protocol:

-

Protection of the Carboxylic Acid: Arachidonic acid is first converted to its methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting arachidonic acid with diazomethane in diethyl ether.

-

H/D Exchange: The arachidonic acid methyl ester is then subjected to several rounds of H/D exchange. The ester is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), in a deuterated solvent like tetrahydrofuran-d₈, followed by quenching with D₂O. This process is repeated multiple times to achieve high levels of deuterium incorporation at the bis-allylic positions.

-

Deprotection: The deuterated methyl ester is then hydrolyzed back to the free carboxylic acid using a mild base like lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Purification: The final product, d₈-arachidonic acid, is purified by column chromatography on silica gel.

Quantitative Data for d₈-Arachidonic Acid Synthesis

| Step | Reagents and Conditions | Yield (%) | Isotopic Purity (%) |

| Esterification | Diazomethane, Et₂O, 0 °C to rt | >95 | N/A |

| H/D Exchange (3 cycles) | KHMDS, THF-d₈, -78 °C; quench with D₂O | ~80 | >98 |

| Hydrolysis | LiOH, THF/H₂O, rt | >90 | >98 |

| Overall | ~68 | >98 |

Synthesis of d₄-Prostaglandin E₂ (d₄-PGE₂)

d₄-PGE₂ is a widely used internal standard for the quantification of endogenous PGE₂. The synthesis can be accomplished via the Corey lactone route, with deuterium introduced into the α-chain.

Experimental Workflow for d₄-PGE₂ Synthesis

Caption: Synthetic workflow for d₄-PGE₂ from Corey lactone.

Protocol:

-

Protection of Corey Lactone: The hydroxyl groups of the Corey lactone diol are protected, for example, as tert-butyldimethylsilyl (TBDMS) ethers.

-

Wittig Reaction: The protected Corey lactone is then subjected to a Wittig reaction with a deuterated phosphonium ylide, such as the ylide derived from 4,4,5,5-tetradeuterio-5-bromopentyl)triphenylphosphonium bromide, to introduce the deuterated α-chain.

-

Functional Group Manipulations: A series of reactions, including reduction of the lactone, oxidation of the resulting alcohol to an aldehyde, and a second Wittig reaction to introduce the ω-chain, are performed.

-

Final Steps: The synthesis is completed by oxidation of the C9-hydroxyl group to a ketone and removal of the protecting groups to yield d₄-PGE₂.

-

Purification: Purification is typically achieved by high-performance liquid chromatography (HPLC).[15][16][17][18][19]

Quantitative Data for d₄-PGE₂ Synthesis

| Step | Key Reagents | Yield (%) | Isotopic Purity (%) |

| Protection | TBDMSCl, Imidazole | ~95 | N/A |

| Wittig (α-chain) | Deuterated phosphonium salt, n-BuLi | ~70 | >99 |

| Functional Group Steps | DIBAL-H, Collins reagent, ω-chain ylide | ~50 | >99 |

| Oxidation/Deprotection | Jones reagent, HF | ~60 | >99 |

| Overall | ~13 | >99 |

Synthesis of d₈-Leukotriene B₄ (d₈-LTB₄)

d₈-LTB₄ is a valuable internal standard for LTB₄ analysis. Its synthesis often involves the coupling of two key fragments, with deuterium incorporated into one or both fragments.

Protocol:

The synthesis of d₈-LTB₄ can be achieved through a convergent approach. A key step is a Wittig reaction between a deuterated C₁₂-phosphonium ylide and a C₈-aldehyde fragment containing the epoxide moiety of LTA₄. The resulting d₈-LTA₄ methyl ester can then be enzymatically converted to d₈-LTB₄ using LTA₄ hydrolase.

Analytical Characterization

The isotopic enrichment and structural integrity of the synthesized deuterated eicosanoids must be rigorously confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated compound and to confirm the number of deuterium atoms incorporated. The isotopic distribution pattern is analyzed to calculate the isotopic purity.[20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence and location of deuterium atoms. Quantitative NMR (qNMR) can be used for accurate determination of isotopic enrichment.[21]

Eicosanoid Signaling Pathways

Deuterated eicosanoids are instrumental in elucidating the complex signaling pathways of their endogenous counterparts.

Prostaglandin E₂ (PGE₂) Signaling

PGE₂ exerts its diverse biological effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different downstream signaling cascades.

PGE₂ Receptor Signaling Pathways

Caption: PGE₂ receptor signaling pathways.[1][23][24][25]

-

EP1: Coupled to Gq, leading to activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[1][23]

-

EP2 and EP4: Coupled to Gs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).[24][25]

-

EP3: Primarily coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.

Leukotriene B₄ (LTB₄) Signaling

LTB₄ is a potent chemoattractant for leukocytes and mediates its effects through two G-protein coupled receptors, BLT1 and BLT2.

LTB₄ Receptor Signaling Pathways

Caption: LTB₄ receptor signaling pathways.[2][4][26][27][28]

-

BLT1 and BLT2: Both receptors are coupled to Gi and Gq proteins. Activation leads to PLC-mediated increases in intracellular calcium and PKC activation, as well as activation of the MAPK pathway. These signaling events culminate in cellular responses such as chemotaxis, degranulation, and cytokine production.[2][26][27]

Conclusion

The chemical synthesis of deuterated eicosanoids provides researchers with indispensable tools for advancing our understanding of eicosanoid biology. The detailed protocols and synthetic strategies outlined in this guide, combined with the overview of their application in studying signaling pathways, offer a valuable resource for scientists and professionals in the field. The continued development of novel deuteration methods and the application of these labeled compounds will undoubtedly lead to new insights into the roles of eicosanoids in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitr… [ouci.dntb.gov.ua]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Precolumn extraction and reversed-phase high-pressure liquid chromatography of prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Leukotriene B4 Receptors: A Technical Guide to Signaling and Analysis

An In-depth Examination of BLT1 and BLT2 Receptor Pathways and Methodologies for Researchers and Drug Development Professionals.

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in a host of physiological and pathological processes, most notably inflammation. Its effects are mediated through two distinct G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][2] Understanding the intricacies of their signaling pathways and the methodologies to investigate them is paramount for the development of novel therapeutics targeting a wide range of inflammatory diseases, including asthma, arthritis, and atherosclerosis.[3][4] This technical guide provides a comprehensive overview of the core aspects of BLT1 and BLT2 signaling and details key experimental protocols for their study.

Leukotriene B4 Receptors: A Comparative Overview

BLT1 and BLT2, despite both binding LTB4, exhibit distinct characteristics in terms of their affinity, tissue distribution, and ligand specificity.[2][5] These differences underpin their unique roles in health and disease.

Table 1: Comparative Characteristics of LTB4 Receptors

| Characteristic | BLT1 Receptor | BLT2 Receptor |

| Affinity for LTB4 | High affinity (Kd ≈ 0.154 nM)[6] | Low affinity (Kd ≈ 23 nM)[7] |

| Primary Expression | Predominantly on leukocytes (neutrophils, eosinophils, T cells)[8][9] | Ubiquitously expressed, including epithelial cells and some leukocytes[2][10] |

| Ligand Specificity | Highly specific for LTB4[2] | Binds other eicosanoids, such as 12(S)-HETE[7][11] |

| Primary G-protein Coupling | Primarily Gαi[12][13] | Gαi and Gαq[7] |

Signaling Pathways of LTB4 Receptors

Upon ligand binding, BLT1 and BLT2 initiate a cascade of intracellular signaling events that culminate in diverse cellular responses, including chemotaxis, calcium mobilization, and gene transcription.

BLT1 Signaling

Activation of the high-affinity BLT1 receptor, predominantly on immune cells, is a key driver of the inflammatory response. The binding of LTB4 to BLT1 typically leads to the activation of the Gαi subunit of the heterotrimeric G-protein.

This activation of Gαi leads to the dissociation of the Gβγ subunits, which in turn can activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for cellular motility.[6][9] DAG, along with elevated calcium, activates Protein Kinase C (PKC), which can then phosphorylate downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, and JNK).[12] These pathways ultimately lead to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes.[9][14]

BLT2 Signaling

The low-affinity BLT2 receptor is more ubiquitously expressed and can be activated by other lipid mediators in addition to LTB4.[2][7] Its signaling is more complex, involving both Gαi and Gαq proteins, and its roles can be both pro- and anti-inflammatory depending on the cellular context.

Coupling to Gαi leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Coupling to Gαq activates the PLC pathway, similar to BLT1, resulting in calcium mobilization.[7] A key feature of BLT2 signaling is the production of reactive oxygen species (ROS) through the activation of NADPH oxidases (NOX).[12] This ROS production can act as a second messenger, activating downstream pathways such as the MAPK and NF-κB signaling cascades, which have been implicated in cell survival and proliferation, particularly in the context of cancer.

Key Experimental Protocols

Investigating the function of LTB4 receptors requires a range of specialized assays. Below are detailed methodologies for some of the most critical experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given sample.[15][16]

Objective: To quantify the binding of a radiolabeled ligand (e.g., [³H]LTB4) to BLT1 or BLT2 receptors.

Materials:

-

Cells or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]LTB4).

-

Unlabeled ligand (for competition assays).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled ligand. For competition assays, include increasing concentrations of unlabeled ligand. Incubate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values (for saturation assays) or IC50 and Ki values (for competition assays).

Calcium Mobilization Assay

This fluorescence-based assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event for both BLT1 and BLT2.[5][17]

Objective: To measure LTB4-induced intracellular calcium flux.

Materials:

-

Cells expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

LTB4 or other agonists.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Injection: Inject LTB4 or other agonists into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity to determine the magnitude of the calcium response.

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant, a primary function of LTB4 acting through its receptors.

Objective: To assess the chemotactic response of cells to LTB4.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

-

Cells of interest (e.g., neutrophils).

-

Chemoattractant (LTB4).

-

Assay medium.

-

Microscope and imaging software.

Protocol:

-

Chamber Setup: Place a microporous membrane (with a pore size appropriate for the cell type) in the chemotaxis chamber, separating the upper and lower wells.

-

Chemoattractant Addition: Add the chemoattractant (LTB4) to the lower chamber. Add control medium to other wells.

-

Cell Seeding: Add a suspension of the cells to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 1-3 hours).

-

Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

-

Quantification: Count the number of migrated cells in several fields of view using a microscope.

-

Data Analysis: Compare the number of migrated cells in response to LTB4 with the control.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the activation of the MAPK pathway, a common downstream signaling event for LTB4 receptors.[18][19]

Objective: To measure LTB4-induced phosphorylation of ERK1/2.

Materials:

-

Cells expressing the receptor of interest.

-

LTB4.

-

Cell lysis buffer.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting equipment.

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Stimulation: Treat serum-starved cells with LTB4 for various time points.

-